
Pivalanilide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Pivaloylaniline can be synthesized through the reaction of aniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures (0°C) to ensure high yield and purity . The general reaction scheme is as follows:
C6H5NH2+(CH3)3CCOCl→C6H5NHC(O)C(CH3)3+HCl
Industrial Production Methods: Industrial production of N-Pivaloylaniline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain product quality and yield. The use of automated systems for temperature and concentration control is common in industrial settings .
Chemical Reactions Analysis
Chemical Reactions
Pivalanilide can undergo various chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions
this compound can participate in nucleophilic substitution reactions, where the pivaloyl group can be replaced by other nucleophiles. Organolithium compounds, such as n-butyl lithium, are commonly used reagents in these reactions.
Oxidation and Reduction Reactions
Under specific conditions, this compound can be oxidized or reduced to form different derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Palladium-Catalyzed Arylation
Pivalanilides can be efficiently arylated using a combination of aryl iodide, silver acetate, and catalytic palladium acetate . This reaction likely proceeds via a Pd(II)-Pd(IV) catalytic cycle .
C-H Functionalization
Pivalanilides can undergo twofold C–H functionalization with arenes in the presence of palladium catalysts to form substituted compounds .
Decarboxylative Ortho-Arylation
N-Arylpivalamides with various substituents on the benzene rings can undergo decarboxylative ortho-arylation in the presence of benzoyl peroxide (2a), Pd(OAc)2, and TfOH in CH3CN at 80 °C .
Hydroarylation
Wilkinson's catalyst can be used for the ortho-C−H heteroarylation of pivalanilides .
Reactivity Influences
- Electronic Effects: Pivalamides bearing electron-donating groups at meta- and/or para- positions of the phenyl rings undergo decarboxylative ortho-arylation smoothly, generating the corresponding products in 61−81% yields . Substrates bearing electron-withdrawing groups (3-F, 3-Cl, 3-Br) react with benzoyl peroxide (2a) .
- Steric Effects: An obvious ortho-substituent effect was observed in the reaction of 2-methyl substituted pivalamide with benzoyl peroxide .
Data Table
Scientific Research Applications
Pharmaceutical Applications
Pivalanilide serves as a crucial synthetic intermediate in the development of various pharmaceuticals. Its ability to undergo diverse chemical reactions allows for the synthesis of biologically active compounds.
Case Study: Synthesis of Biologically Active Compounds
In a study conducted on the synthesis of novel benzoxazine derivatives, this compound was utilized as a starting material. The research demonstrated that using copper-catalyzed reactions with this compound led to high yields of the desired products, showcasing its effectiveness in pharmaceutical synthesis .
Organic Synthesis
This compound is frequently employed in organic synthesis due to its reactivity and ability to participate in various coupling reactions.
Table 1: Summary of Organic Reactions Involving this compound
Reaction Type | Catalyst | Yield (%) | Reference |
---|---|---|---|
Copper-Catalyzed Coupling | Cu(OTf)₂ | 79 | |
Palladium-Catalyzed Arylation | Pd(OAc)₂ | 90 | |
C-H Functionalization | Pd(OAc)₂ | 92 |
This table summarizes key reactions involving this compound, highlighting its utility in achieving high yields through various catalytic processes.
Environmental and Health Research
Research has indicated that this compound may have implications in studies related to carcinogenic compounds. Investigations into the effects of proton pump inhibitors on gastric concentrations of N-nitroso compounds revealed potential interactions with this compound, underscoring its relevance in toxicological studies .
Chemical Reactivity Studies
This compound has been the subject of studies focused on its chemical reactivity, particularly in oxidation and arylation reactions. For instance, it has been shown to participate effectively in oxidative transformations when catalyzed by transition metals, leading to various arylated products .
Case Study: Oxidative Transformations
A study demonstrated that this compound underwent oxidative ring closure reactions under specific conditions, yielding high conversion rates and emphasizing its versatility as a substrate in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of N-Pivaloylaniline involves its role as an intermediate in chemical reactions. It acts as a precursor to more complex molecules, facilitating the formation of specific chemical bonds and structures. The molecular targets and pathways depend on the final product synthesized from N-Pivaloylaniline .
Comparison with Similar Compounds
N-Pivaloyl-o-toluidine: Used as a reagent for titration of organolithium reagents.
N-Pivaloyl-o-benzylaniline: Another synthetic intermediate with similar applications.
Uniqueness: N-Pivaloylaniline is unique due to its high purity and specific reactivity, making it a valuable intermediate in pharmaceutical synthesis. Its ability to undergo various chemical reactions under controlled conditions allows for the synthesis of a wide range of compounds .
Biological Activity
Pivalanilide, a compound derived from pivalic acid and aniline, has gained attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its amide functional group, which is formed from the reaction between pivalic acid and aniline. The chemical structure can be represented as follows:
Synthesis Methods
Several synthetic routes have been explored for this compound, including:
- Direct Amidation : Reaction of pivalic acid with aniline under acidic or basic conditions.
- Palladium-Catalyzed Reactions : Utilizing palladium catalysts to facilitate the arylation of this compound derivatives, which has been shown to yield high purity products .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In various assays, it has been shown to inhibit lipid peroxidation and reduce oxidative stress markers in biological systems. For instance, studies have demonstrated that compounds similar to this compound can effectively scavenge free radicals and protect cellular components from oxidative damage .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. In particular, it has been noted for its ability to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. This inhibition may lead to altered pharmacokinetics of co-administered drugs, raising concerns for drug interactions .
Case Studies
- Carcinogenic Activity Assessment : A study assessed the carcinogenic potential of this compound using various animal models. The results indicated that at certain concentrations, this compound could induce hepatic CYP activity associated with carcinogenic pathways. However, the overall risk appears to be dose-dependent and requires further investigation .
- Therapeutic Applications : In preclinical studies, derivatives of this compound have shown promise in treating conditions like inflammation and cancer due to their ability to modulate oxidative stress pathways and inhibit tumor growth in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : this compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Enzyme Interaction : Its ability to bind to cytochrome P450 enzymes alters their activity, affecting drug metabolism and potentially leading to increased toxicity or therapeutic efficacy depending on the context.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing pivalanilide in academic laboratories?
- Methodological Answer : this compound synthesis typically involves the reaction of pivaloyl chloride with aniline under inert conditions. Characterization includes 1H/13C NMR (to confirm amide bond formation and substituent positions), FT-IR (to verify C=O stretching at ~1650–1680 cm⁻¹), and melting point analysis (literature comparison). Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane eluent) .
- Key Data : Reported melting point: 102–104°C; NMR shifts: δ 1.2 ppm (s, 9H, tert-butyl), δ 7.3–7.5 ppm (aromatic protons) .
Q. How can researchers select appropriate analytical techniques to study this compound’s physicochemical properties?
- Methodological Answer :
- Solubility : Use shake-flask method with UV-Vis quantification (λ_max ~250 nm) across solvents (e.g., water, ethanol, DMSO) .
- Stability : Accelerated stability studies under varying pH (1–13), temperature (40–60°C), and light exposure, analyzed via HPLC-MS to detect degradation products .
- Considerations : Ensure instrument calibration (e.g., pH meters, spectrophotometers) and validate methods per ICH guidelines .
Q. What experimental designs are recommended for assessing this compound’s solubility in drug formulation studies?
- Methodological Answer : Employ a phase solubility diagram (Higuchi and Connell method) with incremental additions of this compound to aqueous buffers. Use dynamic light scattering (DLS) to monitor aggregation. For co-solvency studies, apply Box-Behnken statistical design to optimize solvent mixtures (e.g., PEG-400, ethanol) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported this compound bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC50 values in enzyme inhibition assays) and assess heterogeneity via Cochran’s Q test .
- Experimental replication : Control variables such as solvent purity (<99.9%), cell line passage number, and assay temperature (±0.5°C) .
Q. What advanced spectroscopic methods can elucidate this compound’s degradation pathways under oxidative stress?
- Methodological Answer :
- LC-QTOF-MS/MS : Identify degradation products via high-resolution mass fragmentation patterns.
- EPR spectroscopy : Detect free radicals generated during photodegradation.
- DFT calculations : Model reaction pathways (e.g., hydroxyl radical attack on the amide bond) using Gaussian software .
Q. How can computational modeling improve the design of this compound derivatives for enhanced pharmacokinetics?
- Methodological Answer :
- QSAR studies : Use MOE or Schrödinger Suite to correlate substituent electronic parameters (Hammett σ) with logP and bioavailability.
- Molecular dynamics (MD) simulations : Simulate binding affinity to serum albumin (PDB ID: 1AO6) over 100-ns trajectories .
Q. What statistical approaches are optimal for analyzing this compound’s structure-activity relationships (SAR) in multi-target assays?
- Methodological Answer :
- Partial least squares regression (PLSR) : Correlate structural descriptors (e.g., molar refractivity, H-bond donors) with activity against targets (e.g., kinases, GPCRs).
- Cluster analysis : Group derivatives by bioactivity profiles using Euclidean distance metrics .
Q. How can researchers validate this compound’s thermodynamic properties for crystallography studies?
- Methodological Answer :
- DSC/TGA : Determine melting enthalpy (ΔH_fus) and thermal stability (<2% mass loss up to 200°C).
- Single-crystal XRD : Resolve crystal packing motifs (e.g., hydrogen-bonded dimers) and calculate lattice energy via Mercury software .
Q. What methodologies address challenges in studying this compound’s synergistic effects with other APIs in combinatorial therapies?
- Methodological Answer :
- Isobolographic analysis : Quantify synergy/antagonism using CompuSyn software.
- Transcriptomics : Profile gene expression changes in cell lines (RNA-seq) post-treatment with this compound and co-administered drugs .
Q. Guidance for Rigorous Research Design
- PICOT Framework : Define Population (e.g., in vitro cell models), Intervention (this compound concentration), Comparison (control compounds), Outcome (e.g., apoptosis rate), Time (exposure duration) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Data Validation : Replicate experiments across ≥3 independent trials; report mean ± SD and p-values (ANOVA with Tukey post-hoc) .
Properties
IUPAC Name |
2,2-dimethyl-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJNWXYSLBGWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216455 | |
Record name | Pivalanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-74-7 | |
Record name | 2,2-Dimethyl-N-phenylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6625-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivalanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivalanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58513 | |
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Record name | Pivalanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9043 | |
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Record name | Pivalanilide | |
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Record name | Pivalanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.896 | |
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Synthesis routes and methods
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